5-Bromo-2-(dibromomethyl)pyrimidine

Vue d'ensemble

Description

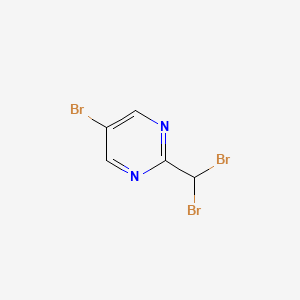

5-Bromo-2-(dibromomethyl)pyrimidine is a chemical compound with the following properties:

- IUPAC Name : 5-bromo-2-(dibromomethyl)pyrimidine

- Molecular Formula : C~5~H~3~Br~3~N~2~

- Molecular Weight : 330.8 g/mol

- Physical Form : White to off-white solid

- Storage Temperature : Refrigerator

- Purity : 95%

Synthesis Analysis

The synthesis of 5-Bromo-2-(dibromomethyl)pyrimidine involves specific chemical reactions and procedures. Unfortunately, detailed synthesis pathways are not currently available in the provided data.

Molecular Structure Analysis

The molecular structure of 5-Bromo-2-(dibromomethyl)pyrimidine consists of a pyrimidine ring with bromine substituents. The compound’s structure is crucial for understanding its reactivity and biological properties.

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not outlined here, it’s essential to explore its potential reactions with other molecules. Researchers may investigate its behavior in various reaction conditions.

Physical And Chemical Properties Analysis

- Melting Point : Not provided

- Boiling Point : Not provided

- Solubility : Not provided

- Density : Not provided

Applications De Recherche Scientifique

Antiviral Activity

5-Bromo-2-(dibromomethyl)pyrimidine derivatives have been explored for their potential antiviral activities. For instance, 2,4-Diamino-6-[[(diisopropoxyphosphoryl)methoxy]ethoxy]pyrimidine reacted with elemental bromine to produce 5-bromo derivatives, showing marked inhibition of retrovirus replication in cell culture (Hocková et al., 2003).

Synthesis of Nucleosides

The compound plays a role in the synthesis of nucleosides, such as pseudouridine and 5-β-D-ribofuranosyluridine. This process involves the conversion of 5-Bromo-2,4-di-t-butoxypyrimidine into pyrimidin-5-yl-lithium, followed by coupling to specific ribose derivatives (Brown, Burdon, & Slatcher, 1968).

Spectroscopic and Computational Analysis

5-Bromo-2-(dibromomethyl)pyrimidine derivatives have been the subject of spectroscopic (FT-IR, FT-RAMAN, NMR, UV–Vis) investigations, computational analysis, and molecular docking studies. This research provides insights into the molecular structure and potential interactions of these compounds (Chandralekha et al., 2020).

Tracking DNA Synthesis

Derivatives of 5-Bromo-2-(dibromomethyl)pyrimidine, like 5-bromo-2′-deoxyuridine (BrdU), have been used extensively as markers for DNA synthesis, aiding in the study of cell proliferation and the development of the central nervous system in various animals (Martí-Clúa, 2021).

Mutagenic Effect Studies

The compound's derivatives have been tested for their mutagenic effects on phages, particularly in studies involving nucleic acid bases and their analogs. This research has contributed to our understanding of genetic mutations and their mechanisms (Freese, 1959).

Safety And Hazards

- Pictograms : GHS07 (Warning)

- Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

- Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing), P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing), P351 (Rinse cautiously with water for several minutes)

- MSDS : Link to MSDS

Orientations Futures

Researchers should explore the biological activity, potential applications, and safety profile of 5-Bromo-2-(dibromomethyl)pyrimidine. Further studies may reveal its therapeutic relevance or industrial uses.

Propriétés

IUPAC Name |

5-bromo-2-(dibromomethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br3N2/c6-3-1-9-5(4(7)8)10-2-3/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUVQPRWYNSKDFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)C(Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Br3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-(dibromomethyl)pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B1404677.png)

![1-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B1404684.png)

![1-{1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one](/img/structure/B1404685.png)

![4-[2-(1,3-Dimethylbenzimidazol-3-ium-2-yl)ethenyl]-6-(1,3-dimethylbenzimidazol-2-ylidene)hex-4-en-1-ol;perchlorate](/img/structure/B1404688.png)

![ethyl (2Z)-2-cyano-3-[4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoate](/img/structure/B1404691.png)

![1-[2-(4-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]ethan-1-one](/img/structure/B1404693.png)